molecular formula C12H15NO3S B8482057 Methyl 2-[(dimethyl-amino)thioxomethoxy]-3-methylbenzoate

Methyl 2-[(dimethyl-amino)thioxomethoxy]-3-methylbenzoate

Cat. No. B8482057
M. Wt: 253.32 g/mol
InChI Key: VDOQPQYTPHMARP-UHFFFAOYSA-N
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Patent
US05157119

Procedure details

A mixture of 12 g of KOH pellets, 150 mL of methanol and 24.9 g of methyl 2-hydroxy-3-methylbenzoate (I) was stirred at room temperature for 0.5 hours. The mixture was then cooled to 5° C. and 19 g of dimethylthiocarbamoyl chloride was added in one portion. An exotherm of 5° C. was observed. The resulting mixture was stirred for 2 hours and then added to 300 mL of ice water. After filtering, the crystalline product was washed with water and oven dried to yield 30-35 g of methyl 2-[(dimethyl-amino)thioxomethoxy]-3-methylbenzoate II, (E is O, W is S) in 80-92% yield, mp 94-96° C.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7].[CH3:15][N:16]([CH3:20])[C:17](Cl)=[S:18]>CO>[CH3:15][N:16]([C:17](=[S:18])[O:3][C:4]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
24.9 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC=C1C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
CN(C(=S)Cl)C
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
An exotherm of 5° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtering
WASH
Type
WASH
Details
the crystalline product was washed with water and oven
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN(C)C(OC1=C(C(=O)OC)C=CC=C1C)=S
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 (± 2.5) g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.